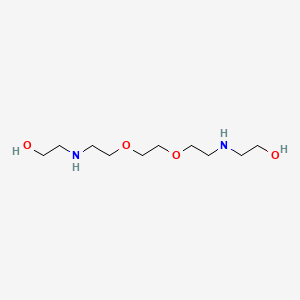![molecular formula C13H20O4 B14662493 Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate CAS No. 50781-90-3](/img/structure/B14662493.png)
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate is a chemical compound with the molecular formula C13H20O4 It is characterized by the presence of an oxane ring and a hept-5-ynoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate typically involves the reaction of an appropriate alkyne with an oxane derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is reacted with an oxane derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Applications De Recherche Scientifique
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-[(oxan-2-yl)oxy]hept-2-ynoate
- Methyl 7-[(oxan-2-yl)oxy]hept-3-ynoate
- Methyl 7-[(oxan-2-yl)oxy]hept-4-ynoate
Uniqueness
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use and development.
Propriétés
Numéro CAS |
50781-90-3 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
methyl 7-(oxan-2-yloxy)hept-5-ynoate |
InChI |
InChI=1S/C13H20O4/c1-15-12(14)8-4-2-3-6-10-16-13-9-5-7-11-17-13/h13H,2,4-5,7-11H2,1H3 |
Clé InChI |
ZVQGVLBFVUXUFN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC#CCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
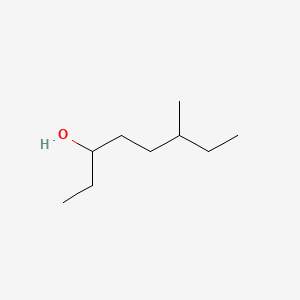
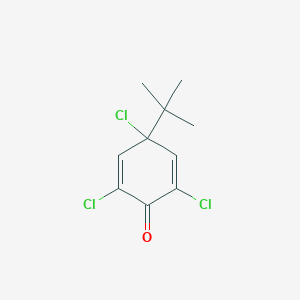

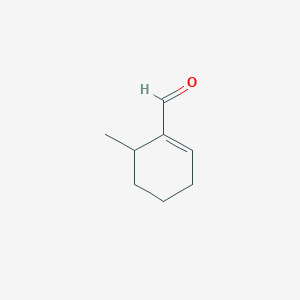
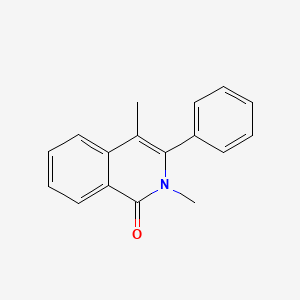
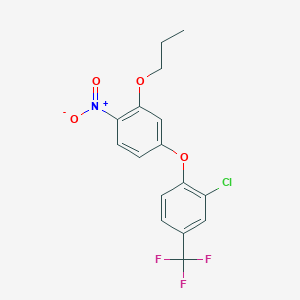
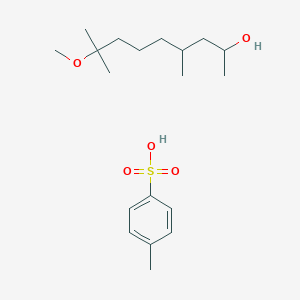

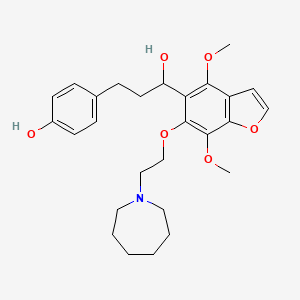
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
